Cas no 957129-49-6 (5-(1-methylethyl)-1H-Pyrazole-3-carboxamide)

5-(1-Methylethyl)-1H-Pyrazole-3-carboxamide is a pyrazole derivative with a carboxamide functional group, exhibiting potential utility in pharmaceutical and agrochemical applications. Its structure, featuring an isopropyl substitution at the 5-position, enhances steric and electronic properties, which may influence binding affinity or reactivity in target systems. The carboxamide moiety offers hydrogen-bonding capabilities, making it a versatile intermediate for further derivatization. This compound is of interest in medicinal chemistry for its potential as a scaffold in kinase inhibitors or other biologically active molecules. Its synthetic accessibility and modifiable core structure make it a valuable candidate for research in drug discovery and development.
5-(1-methylethyl)-1H-Pyrazole-3-carboxamide structure
957129-49-6 structure
Product Name:5-(1-methylethyl)-1H-Pyrazole-3-carboxamide
CAS No:957129-49-6
MF:C7H11N3O
MW:153.181740999222
CID:1001638
PubChem ID:45121476
Update Time:2025-06-08

5-(1-methylethyl)-1H-Pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide
    • 1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-
    • SCHEMBL14352399
    • SCHEMBL19924463
    • DTXSID101260359
    • Z458897816
    • 5-Isopropyl-1H-pyrazole-3-carboxamide
    • 957129-49-6
    • 3-isopropyl-1H-pyrazole-5-carboxamide
    • 5-(propan-2-yl)-1H-pyrazole-3-carboxamide
    • AKOS025243024
    • 5-propan-2-yl-1H-pyrazole-3-carboxamide
    • EN300-6771373
    • 1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-
    • Inchi: 1S/C7H11N3O/c1-4(2)5-3-6(7(8)11)10-9-5/h3-4H,1-2H3,(H2,8,11)(H,9,10)
    • InChI Key: QFGLCVUCLKAPKT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C(C)C)NN=1)N

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 71.8Ų

5-(1-methylethyl)-1H-Pyrazole-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6771373-0.05g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
0.05g
$188.0 2023-07-06
Enamine
EN300-6771373-0.1g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
0.1g
$282.0 2023-07-06
Enamine
EN300-6771373-0.25g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
0.25g
$403.0 2023-07-06
Enamine
EN300-6771373-0.5g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
0.5g
$636.0 2023-07-06
Enamine
EN300-6771373-1.0g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
1.0g
$813.0 2023-07-06
Enamine
EN300-6771373-2.5g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
2.5g
$1594.0 2023-07-06
Enamine
EN300-6771373-5.0g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
5.0g
$2360.0 2023-07-06
Enamine
EN300-6771373-10.0g
5-(propan-2-yl)-1H-pyrazole-3-carboxamide
957129-49-6 95%
10.0g
$3500.0 2023-07-06
Aaron
AR01SHR2-50mg
1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-
957129-49-6 95%
50mg
$284.00 2025-02-14
Aaron
AR01SHR2-100mg
1H-Pyrazole-3-carboxamide, 5-(1-methylethyl)-
957129-49-6 95%
100mg
$413.00 2025-02-14

Additional information on 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide

Introduction to 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide (CAS No. 957129-49-6)

5-(1-methylethyl)-1H-Pyrazole-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 957129-49-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its unique structural properties and potential applications in drug discovery. The compound belongs to the pyrazole family, which is well-documented for its role in various biological and pharmacological contexts. Pyrazole derivatives are particularly valued for their versatility in mimicking natural products and their ability to interact with biological targets in a highly specific manner.

The molecular structure of 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide features a pyrazole core substituted with an isobutyl group at the 1-position and a carboxamide moiety at the 3-position. This configuration imparts distinct electronic and steric properties, making it a promising candidate for further chemical modifications and functionalization. The presence of the carboxamide group not only enhances solubility but also allows for the facile introduction of additional pharmacophores, thereby expanding its utility in synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole scaffolds. The structural motif of 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide aligns well with this trend, as it offers a robust platform for designing molecules with enhanced bioactivity. Studies have demonstrated that pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide may contribute to its unique pharmacological profile, making it a subject of intense interest among medicinal chemists.

One of the most compelling aspects of 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide is its potential as a lead compound for drug development. The pyrazole ring is known to be highly adaptable, allowing chemists to modify various positions while retaining core biological activity. Researchers have leveraged this flexibility to design molecules that target specific enzymes and receptors involved in disease pathways. For instance, modifications at the 3-position of the pyrazole ring can influence interactions with proteases and kinases, which are critical in regulating cellular processes.

The carboxamide group in 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide also plays a pivotal role in determining its pharmacokinetic properties. Amides are known for their favorable pharmacokinetic profiles, including good solubility and metabolic stability. These attributes are essential for ensuring that a drug remains active in the body long enough to exert its therapeutic effect while minimizing side effects. The isobutyl substituent at the 1-position further influences the compound's behavior by introducing steric bulk, which can modulate binding affinity and selectivity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide. Molecular docking studies have been employed to predict how this compound might interact with biological targets such as enzymes and receptors. These virtual screening approaches have accelerated the drug discovery process by identifying promising candidates before they are synthesized and tested experimentally. Preliminary simulations suggest that 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases.

In vitro studies have begun to unravel the mechanistic aspects of 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide's biological activity. Researchers have observed notable effects on cell proliferation and inflammation markers, indicating potential therapeutic benefits in conditions such as arthritis or autoimmune disorders. The compound's ability to modulate key signaling pathways has been highlighted as a significant discovery, particularly given the growing interest in targeted therapies that address specific disease mechanisms.

The synthesis of 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide represents another area of active investigation. Chemists have developed multi-step synthetic routes that efficiently construct the desired pyrazole core while incorporating the necessary functional groups. Advances in green chemistry principles have also been applied to these synthetic processes, aiming to minimize waste and improve sustainability. Such efforts align with broader industry trends toward environmentally conscious drug development.

The future prospects for 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide are promising, with ongoing research expected to yield new insights into its potential applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating laboratory discoveries into viable clinical candidates.

In conclusion, 5-(1-methylethyl)-1H-Pyrazole-3-carboxamide (CAS No. 957129-49-6) stands out as a versatile and intriguing compound with significant implications for pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it a valuable asset in the quest for novel therapeutic agents. As research progresses, this compound is poised to contribute meaningfully to advancements in drug discovery and development.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd